molecular formula C8H11BrN2O2 B13062335 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one

Cat. No.: B13062335
M. Wt: 247.09 g/mol
InChI Key: NCYWIIILUJMHLQ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-amino-3-bromo-1-(3-hydroxypropyl)pyridin-2-one

InChI

InChI=1S/C8H11BrN2O2/c9-7-4-6(10)5-11(8(7)13)2-1-3-12/h4-5,12H,1-3,10H2

InChI Key

NCYWIIILUJMHLQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)N(C=C1N)CCCO)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves multiple steps, starting with the preparation of the dihydropyridinone core. One common method involves the reaction of a suitable pyridine derivative with bromine to introduce the bromine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group can yield aldehydes or ketones, while substitution of the bromine atom can result in a variety of new compounds with different functional groups .

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxypropyl groups play a crucial role in its binding to target proteins and enzymes, leading to the modulation of their activity. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Dihydropyridinone Family

A selection of structurally related compounds is provided below, with differences in substituents influencing their physicochemical and functional properties:

Compound Name (CAS) Substituents (Positions) Molecular Weight (g/mol) Key Structural Differences vs. Target Compound
5-Amino-1-(3-methylbutyl)-1,2-dihydropyridin-2-one (1016698-42-2) 3-methylbutyl (1), amino (5) ~225 (estimated) - Lacks bromine at position 3
- Hydrophobic 3-methylbutyl chain replaces hydroxypropyl
N-(5-Amino-2-methylphenyl)-5-bromo-2-thiophenecarboxamide (1016700-36-9) Bromo (thiophene), amino (phenyl) ~326 (estimated) - Thiophene-carboxamide scaffold replaces dihydropyridinone core
- Bromine on thiophene instead of pyridinone

Functional Implications of Substituent Variations

Bromine Substituent :
  • In contrast, non-brominated analogues (e.g., 1016698-42-2) may exhibit reduced steric hindrance, favoring interactions with hydrophobic binding pockets in biological targets.
Hydroxypropyl vs. Alkyl Chains :
  • The 3-hydroxypropyl group introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the 3-methylbutyl chain in 1016698-42-2 .
  • Alkyl chains (e.g., 3-methylbutyl) may enhance membrane permeability in drug design contexts.
Core Scaffold Differences :
  • Replacement of the dihydropyridinone ring with a thiophene-carboxamide system (e.g., 1016700-36-9) alters electronic properties and binding affinity profiles.

Biological Activity

5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound, which belongs to the dihydropyridinone class, possesses various functional groups that may contribute to its biological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

  • Molecular Formula : C8H11BrN2O2
  • Molecular Weight : 247.09 g/mol
  • CAS Number : 1520514-87-7

Synthesis

The synthesis of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one typically involves the bromination of a precursor compound followed by the introduction of an amino group and a hydroxypropyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in organic solvents.

The biological activity of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one appears to be mediated through multiple mechanisms, including:

  • Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.
  • Receptor Modulation : It may bind to cellular receptors, influencing signaling pathways involved in various physiological processes.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains.

Research Findings

Several studies have investigated the biological properties of related compounds, providing insights into the potential effects of 5-Amino-3-bromo-1-(3-hydroxypropyl)-1,2-dihydropyridin-2-one.

StudyFindings
Investigated antimicrobial properties; showed effectiveness against Gram-positive bacteria.
Evaluated cytotoxic effects on cancer cell lines; indicated potential as an anticancer agent.
Assessed enzyme inhibition; demonstrated activity against specific targets involved in metabolic disorders.

Case Studies

  • Antimicrobial Activity :
    • A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent.
  • Cytotoxic Effects :
    • In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis at concentrations ranging from 25 to 100 µg/mL, with IC50 values indicating moderate potency compared to standard chemotherapeutics.
  • Enzymatic Studies :
    • The compound was tested for its ability to inhibit certain enzymes linked to metabolic syndromes. It showed promising results in inhibiting aldose reductase, an enzyme implicated in diabetic complications.

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